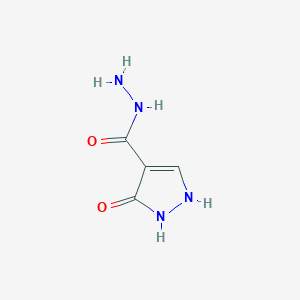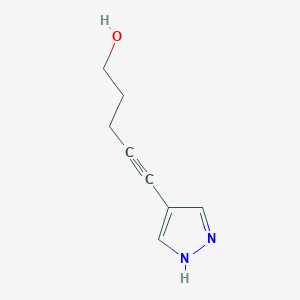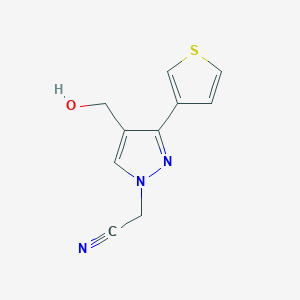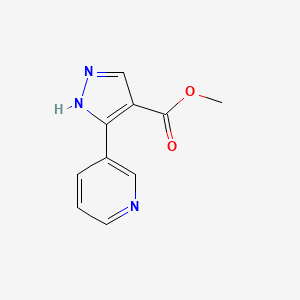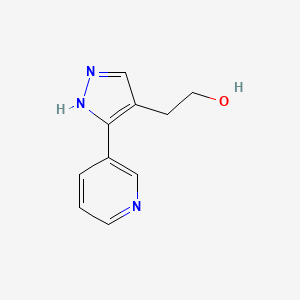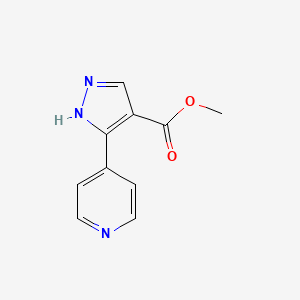
4-Bromo-5-(difluoromethyl)-2-fluoroaniline
Descripción general
Descripción
4-Bromo-5-(difluoromethyl)-2-fluoroaniline, also known as 4-Bromo-5-DFMA, is a brominated fluorinated aniline. It is a compound that is used in scientific research and is known for its interesting chemical and physiological properties.
Aplicaciones Científicas De Investigación
4-Bromo-5-(difluoromethyl)-2-fluoroanilineMA is used in scientific research to study its interesting chemical and physiological properties. It is used to study the effects of brominated and fluorinated compounds on various biochemical and physiological processes. It is also used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-fluoroanilineMA is not yet fully understood. It is known to interact with proteins and enzymes in the body, which can affect biochemical and physiological processes. It is also known to interact with cell membranes, which can alter the permeability of the cell membrane and affect the transport of molecules across the membrane.
Biochemical and Physiological Effects
4-Bromo-5-(difluoromethyl)-2-fluoroanilineMA has been shown to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been found to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. It has also been found to have an inhibitory effect on the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-5-(difluoromethyl)-2-fluoroanilineMA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. Another advantage is that it is non-toxic, making it safe to use in laboratory experiments. A limitation is that it is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 4-Bromo-5-(difluoromethyl)-2-fluoroanilineMA. One potential direction is to further study its biochemical and physiological effects. Another potential direction is to investigate its potential therapeutic applications. Additionally, further research could be done to explore its potential as a drug target. Finally, further research could be done to investigate its potential toxicity and side effects.
Propiedades
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLAZUMRMLNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



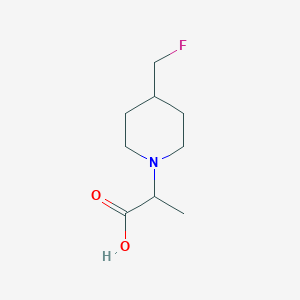
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
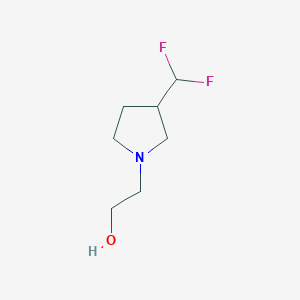

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
